4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a hydroxyphenyl group, and a methoxybenzoate group. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
Formation of the Hydrazinylidene Intermediate: The initial step involves the reaction of 3-(2-hydroxyphenyl)propanoic acid with hydrazine hydrate under reflux conditions to form the hydrazinylidene intermediate.
Condensation Reaction: The hydrazinylidene intermediate is then subjected to a condensation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step is carried out under an inert atmosphere to prevent oxidation.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in terms of nucleophilic substitution and keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Uniqueness
4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C24H22N2O5 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[(E)-[3-(2-hydroxyphenyl)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-30-20-13-8-19(9-14-20)24(29)31-21-11-6-17(7-12-21)16-25-26-23(28)15-10-18-4-2-3-5-22(18)27/h2-9,11-14,16,27H,10,15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
KJBPWPQNLVMOKF-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CCC3=CC=CC=C3O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CCC3=CC=CC=C3O |
Origin of Product |
United States |
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